8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These involve the condensation of appropriate aldehydes with amines to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method employs oxidative agents to couple intermediates, forming the desired heterocyclic structure.
Tandem Reactions: These reactions combine multiple steps into a single process, increasing efficiency and yield.
Industrial Production Methods: Industrial production often utilizes continuous flow systems to enhance reaction efficiency and scalability. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a streamlined approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activity .
Scientific Research Applications
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits significant antimicrobial activity.
Imidazo[1,2-a]pyridine-2-carboxylates: Known for their anxiolytic properties.
Uniqueness: 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds .
Biological Activity
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H7ClN2O2) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.
Structure and Composition
- Molecular Formula : C9H7ClN2O2
- CAS Number : 1159827-25-4
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Molecular Weight | 196.62 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including multidrug-resistant tuberculosis pathogens. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
TRPM8 Modulation
The compound has also been identified as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is implicated in various physiological processes, including pain sensation and thermoregulation. Studies suggest that compounds like this compound can potentially be used to treat conditions associated with TRPM8 dysregulation, such as inflammatory pain and neuropathic pain .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Bacterial Cell Targets : Disruption of cell wall synthesis.
- TRPM8 Modulation : Alteration of ion channel activity affecting pain pathways.
- Cancer Cell Interaction : Induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other imidazo compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Ethyl-6-chloro imidazo[1,2-a]pyridine | Antimicrobial | Stronger activity against specific bacteria |
Imidazo[1,2-a]pyridine-2-carboxylates | Anxiolytic | Different pharmacological profile |
This compound | Antimicrobial, TRPM8 modulator | Unique substitution pattern enhancing stability |
Properties
IUPAC Name |
8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRVORVFBCMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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